molecular formula C11H12N4S B11531954 2-Methyl-1H-indole-3-carbaldehyde thiosemicarbazone

2-Methyl-1H-indole-3-carbaldehyde thiosemicarbazone

Cat. No.: B11531954
M. Wt: 232.31 g/mol
InChI Key: OPTOHAXPYRWXHN-AWNIVKPZSA-N
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Description

[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]THIOUREA is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]THIOUREA typically involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 2-methyl-1H-indole-3-carbaldehyde and thiourea.

    Catalyst: A suitable acid catalyst such as hydrochloric acid.

    Reaction Conditions: Reflux in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of microwave-assisted synthesis, can improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]THIOUREA undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]THIOUREA has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of [(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The binding typically involves hydrogen bonding and hydrophobic interactions with the target protein .

Comparison with Similar Compounds

[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]THIOUREA can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indomethacin: A nonsteroidal anti-inflammatory drug.

    Tryptophan: An essential amino acid with various physiological roles.

The uniqueness of [(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]THIOUREA lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C11H12N4S

Molecular Weight

232.31 g/mol

IUPAC Name

[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]thiourea

InChI

InChI=1S/C11H12N4S/c1-7-9(6-13-15-11(12)16)8-4-2-3-5-10(8)14-7/h2-6,14H,1H3,(H3,12,15,16)/b13-6+

InChI Key

OPTOHAXPYRWXHN-AWNIVKPZSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=S)N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=S)N

solubility

20.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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